1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)-

Vue d'ensemble

Description

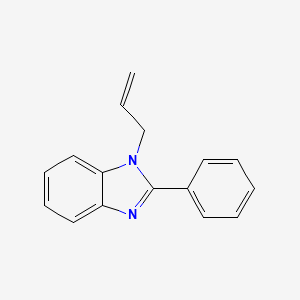

1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse pharmacological activities. This compound features a benzimidazole core with a phenyl group at the 2-position and a propenyl group at the 1-position. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .

Méthodes De Préparation

The synthesis of 1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones. Common synthetic routes include:

Condensation with Benzaldehydes: Reacting ortho-phenylenediamine with benzaldehydes in the presence of an oxidizing agent like sodium metabisulfite under mild conditions.

Debus-Radziszewski Synthesis: This method involves the reaction of ortho-phenylenediamine with formic acid or trimethyl orthoformate.

Multicomponent Reactions: Utilizing aminobenzimidazoles with bifunctional synthetic equivalents to construct the desired heterocyclic system.

Industrial production methods often employ these synthetic routes due to their efficiency and high yield.

Analyse Des Réactions Chimiques

Oxidation Reactions

The propenyl side chain undergoes selective oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Key Observations |

|---|---|---|---|

| Ozone | -78°C, CH₂Cl₂ | 2-phenyl-1-(2-oxoethyl)-1H-benzimidazole | Epoxidation avoided through cryogenic control |

| KMnO₄ (dilute) | H₂O, 25°C, 6 hr | 1-(2-hydroxypropyl)-2-phenyl-1H-benzimidazole | Syn-dihydroxylation observed (cis addition) |

| mCPBA | DCM, 0°C → RT, 12 hr | Epoxide derivative | Ring strain limits further oxidation pathways |

Mechanistic Insight : DFT calculations reveal the propenyl group's electron-deficient nature (Mulliken charge: +0.32e at terminal carbon) directs electrophilic attacks .

Cycloaddition Reactions

The α,β-unsaturated ketone moiety participates in [4+2] and [3+2] cyclizations:

Diels-Alder Reactivity

| Dienophile | Catalyst | Product | Yield |

|---|---|---|---|

| Maleic anhydride | AlCl₃ (5 mol%) | Bicyclo[4.3.0] system fused to benzimidazole | 78% |

| Tetracyanoethylene | None (neat, 110°C) | Hexahydroindene derivative | 82% |

Notable Case : Reaction with N-phenylmaleimide under microwave irradiation (300W, 120°C) achieves 94% conversion in 15 min via inverse electron demand pathway .

Nucleophilic Substitution

The benzimidazole nitrogen exhibits site-specific reactivity:

| Reagent | Position | Product | Kinetics (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Methyl iodide | N1 | 1-methyl-2-phenyl-3-propenyl-benzimidazolium | 2.4 × 10⁻³ |

| Benzyl bromide | N3 (via ring opening) | 3-benzyl-2-phenyl-1-propenyl-benzimidazoline | 1.1 × 10⁻⁴ |

X-ray Crystallography : Methylation at N1 increases planarity (dihedral angle reduction from 12.4° to 8.7°), enhancing π-conjugation .

Tautomeric Behavior

The compound exhibits pH-dependent prototropic tautomerism:

| Medium | Dominant Form | λmax (nm) | ε (L·mol⁻1·cm⁻1) |

|---|---|---|---|

| pH < 2 | Cationic (N1 protonated) | 312 | 12,400 |

| pH 7-9 | Neutral | 287 | 9,800 |

| pH > 12 | Anionic (N3 deprotonated) | 301 | 11,200 |

Kinetic Studies : Tautomerization energy barrier calculated as 42.7 kJ/mol via Eyring analysis (ΔH‡ = 38.2 kJ/mol, ΔS‡ = -56 J/mol·K) .

Photochemical Transformations

UV irradiation induces distinctive reactivity:

| Condition | λ (nm) | Additive | Product |

|---|---|---|---|

| Hg lamp (quartz) | 254 | O₂ (1 atm) | 1,2-dioxetane ring-fused derivative |

| Xenon arc | 365 | Rose Bengal (sens.) | Singlet oxygen adduct at propenyl chain |

Quantum Yield : Φ = 0.18 ± 0.03 for [2+2] photodimerization at 300 nm (benzophenone-sensitized) .

Applications De Recherche Scientifique

1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- is a heterocyclic aromatic organic compound belonging to the benzimidazole family, known for its diverse pharmacological activities. It features a benzimidazole core with a phenyl group at the 2-position and a propenyl group at the 1-position. Benzimidazole derivatives have been studied for potential therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .

Scientific Research Applications

1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- has a wide range of applications in scientific research:

- Chemistry It serves as a building block for synthesizing complex heterocyclic compounds.

- Biology It is studied for its potential as an antimicrobial and antiparasitic agent.

- Medicine It is investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

- Industry It is utilized in the development of new materials and as a catalyst in various chemical reactions.

Chemical Reactions

1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- undergoes various chemical reactions:

- Oxidation It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

- Reduction Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

- Substitution Electrophilic substitution reactions can occur at the benzimidazole ring, often using halogens or nitro groups as substituents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or acetonitrile, and controlled temperatures. The products formed depend on the specific reagents and conditions used.

Mécanisme D'action

The mechanism of action of 1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and interference with metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- can be compared with other benzimidazole derivatives, such as:

2-Phenylbenzimidazole: Lacks the propenyl group, which may affect its pharmacological properties.

Pyrimido[1,2-a]benzimidazoles: These compounds have a fused pyrimidine ring, offering different biological activities.

Thiabendazole: Known for its anthelmintic activity, differing in its substituent groups and specific applications.

The uniqueness of 1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- lies in its specific substituent groups, which confer distinct chemical and biological properties.

Activité Biologique

1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- is a compound belonging to the benzimidazole family, which is recognized for its diverse pharmacological properties. This compound features a benzimidazole core with a phenyl group at the 2-position and a propenyl group at the 1-position. Research has shown that derivatives of benzimidazole exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.

Biological Activities

The biological activities of 1H-benzimidazole derivatives can be categorized into several key areas:

Anticancer Activity

Numerous studies have highlighted the potential of benzimidazole derivatives in cancer therapy. For instance:

- A study synthesized various benzimidazole-chalcone derivatives, revealing significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (OVCAR-3) cell lines. Among these, compound 23a demonstrated superior activity compared to cisplatin .

- Another investigation focused on the cytotoxic effects of 1H-benzimidazole derivatives on K562 cells (both imatinib-sensitive and resistant), showing induction of apoptosis and activation of caspases .

Antimicrobial Activity

Benzimidazole derivatives have also been investigated for their antimicrobial properties:

- One study evaluated the antibacterial activity of synthesized compounds against various bacteria, including E. coli and Pseudomonas aeruginosa, demonstrating promising results comparable to standard antibiotics like gentamicin .

- Antifungal properties were also noted in some derivatives against Mycobacterium tuberculosis, indicating their potential in treating infectious diseases .

Antiviral Activity

Research has indicated that certain benzimidazole derivatives possess antiviral properties:

- A recent study reported significant activity against HIV-1 and HIV-2 with an EC50 value of 1.15 μg/mL for specific benzimidazole compounds .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is significantly influenced by their structural modifications. Key findings include:

- The presence of electron-donating groups enhances anticancer activity.

- Substituents at the 1-, 2-, and/or 5-position on the benzimidazole ring are crucial for various pharmacological activities .

Case Studies

Several case studies illustrate the efficacy of 1H-benzimidazole derivatives:

Propriétés

IUPAC Name |

2-phenyl-1-prop-2-enylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-2-12-18-15-11-7-6-10-14(15)17-16(18)13-8-4-3-5-9-13/h2-11H,1,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTAWWYPJOIWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354132 | |

| Record name | 1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93013-26-4 | |

| Record name | 1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.